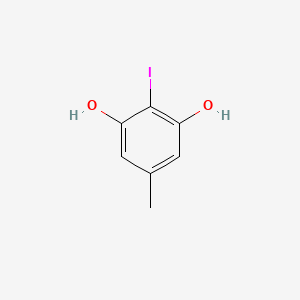

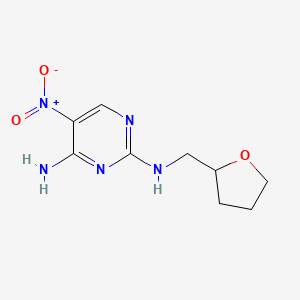

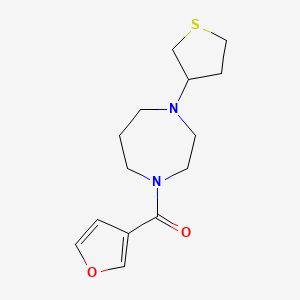

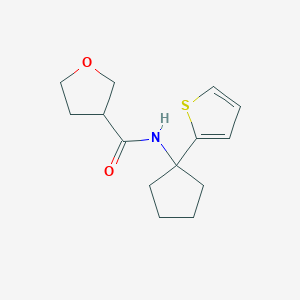

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical compounds like “5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine” often belong to the class of organic compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . The exact synthesis process would depend on the specific compound and its structure .Molecular Structure Analysis

The molecular structure of such compounds is often complex, involving multiple rings and functional groups . The structure can influence the compound’s properties and biological activity .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied, depending on the specific compound and conditions . The reactions can involve changes to the compound’s structure and the formation or breaking of chemical bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely, depending on their specific structure . These properties can include things like solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine serves as a key intermediate in the synthesis of heterocyclic compounds and demonstrates significant versatility in organic synthesis. Studies highlight its role in the synthesis of pyrroloquinolines, indicating its utility in creating complex molecular structures. For instance, synthesis methodologies involving 5-nitroquinolines showcase the conversion of 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine into nitro-acetal derivatives, further illustrating its application in synthesizing novel heterocyclic compounds with potential biological activity (Roberts et al., 1997).

Nitration Reactions and Material Synthesis

Research on nitration reactions of fused 5,7-diamino pyrimidine derivatives, including studies on 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine, reveals insights into the selective synthesis of high-performing nitramine-based materials. These studies demonstrate the compound's contribution to the development of materials with superior detonation properties, suggesting its potential in energetic material applications (Chinnam et al., 2022).

Molecular Switches and Sensing Applications

The development of molecular switches and sensors is another significant application of 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine. Research into compounds synthesized by condensation reactions involving 5-nitro salicylaldehyde demonstrates the compound's utility in constructing reversible test strips for detecting ions such as F-/AcO- and Al3+. This illustrates the compound's versatility in creating sensitive and reversible colorimetric sensors for environmental and analytical chemistry applications (Bhattacharyya et al., 2017).

Coordination Chemistry

In coordination chemistry, 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine derivatives demonstrate unique ligand properties, forming complexes with metal ions such as Ni(II). These complexes are studied for their crystal and molecular structures, vibrational spectra, and magnetic properties, contributing to our understanding of molecular interactions and the design of novel coordination compounds (Helios et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3/c10-8-7(14(15)16)5-12-9(13-8)11-4-6-2-1-3-17-6/h5-6H,1-4H2,(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNKQRYHFPYUHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate](/img/structure/B2399563.png)

![3'-(4-Ethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2399567.png)

![2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2399573.png)

![[4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2399575.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)